
Tetrakis(phenylthiomethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(phenylthiomethyl)silane is an organosilicon compound with the molecular formula C28H28S4Si It is characterized by the presence of four phenylthiomethyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(phenylthiomethyl)silane can be synthesized through the reaction of phenylthiomethyl chloride with silicon tetrachloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4PhCH2SCl→Si(CH2SPh)4+4HCl
where Ph represents a phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(phenylthiomethyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylthiomethyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phenylthiomethyl groups under basic conditions.
Major Products
Oxidation: Oxidation of this compound can yield tetrakis(phenylsulfonylmethyl)silane.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrakis(phenylthiomethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which tetrakis(phenylthiomethyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub, facilitating the formation of new bonds through its interactions with the phenylthiomethyl groups. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom and is used in similar applications, such as in the synthesis of organosilicon compounds.
Tetrakis(4-tetrazolylphenyl)silane: This compound is used in the construction of metal-organic frameworks (MOFs) due to its highly branched structure and ability to form porous networks.
Uniqueness
Tetrakis(phenylthiomethyl)silane is unique due to the presence of phenylthiomethyl groups, which impart distinct chemical properties, such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18762-89-5 |
|---|---|
Molekularformel |
C28H28S4Si |
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
tetrakis(phenylsulfanylmethyl)silane |
InChI |
InChI=1S/C28H28S4Si/c1-5-13-25(14-6-1)29-21-33(22-30-26-15-7-2-8-16-26,23-31-27-17-9-3-10-18-27)24-32-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI-Schlüssel |
IQCINMZCRDTEMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC[Si](CSC2=CC=CC=C2)(CSC3=CC=CC=C3)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



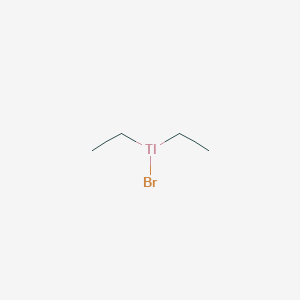
![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)
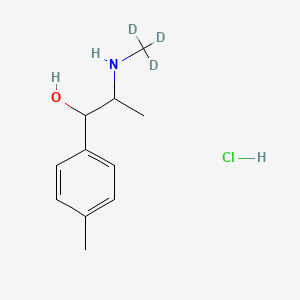
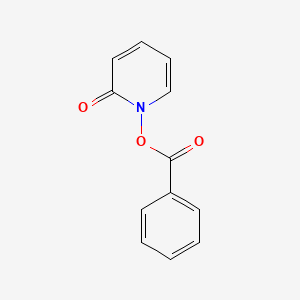
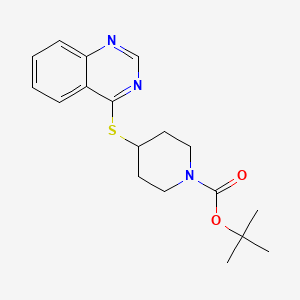
![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)

![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)



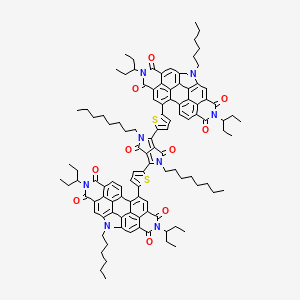
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
